D-Fructose-13C,d2-1
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Overview
Description
D-Fructose-13C,d2-1 is a labeled form of D-Fructose, a naturally occurring monosaccharide found in many plants. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the fields of metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C,d2-1 involves the incorporation of stable isotopes of carbon-13 and deuterium into the D-Fructose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that contains the desired isotopic labels and then convert it to D-Fructose through a series of chemical reactions. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the correct positions .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using labeled precursors and advanced purification techniques to obtain high-purity this compound. The production is carefully monitored to ensure the consistency and quality of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-13C,d2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the metabolic pathways and the behavior of the labeled compound in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced sugar alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of D-Glucaric acid, while reduction can produce D-Sorbitol .
Scientific Research Applications
D-Fructose-13C,d2-1 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways of fructose metabolism in living organisms.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes that require precise isotopic labeling.
Mechanism of Action
The mechanism of action of D-Fructose-13C,d2-1 involves its incorporation into metabolic pathways where it behaves similarly to natural D-Fructose. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and the pentose phosphate pathway .
Comparison with Similar Compounds
D-Fructose-13C-1: Labeled with carbon-13 at a specific position, used for similar tracer studies.
D-Fructose-6,6-d2: Labeled with deuterium at specific positions, used in metabolic studies.
D-Fructose-13C6: Fully labeled with carbon-13, used for comprehensive metabolic tracing .
Uniqueness: D-Fructose-13C,d2-1 is unique due to its dual labeling with both carbon-13 and deuterium, providing enhanced sensitivity and specificity in tracer studies.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(3S,4R,5R)-1,1-dideuterio-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1D2 |
InChI Key |
BJHIKXHVCXFQLS-UFFNAFTLSA-N |
Isomeric SMILES |
[2H][13C]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.